molecular formula C22H18N4OS2 B2689370 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797188-86-3

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2689370
CAS No.: 1797188-86-3
M. Wt: 418.53
InChI Key: HDWGJQNTPKRDRN-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiazole ring , a privileged scaffold renowned for its diverse biological activities . Thiazole derivatives are frequently explored as antimicrobial agents , with some compounds demonstrating potent activity against Gram-positive bacterial and fungal strains . Furthermore, the molecule's benzamide component is a key feature in several pharmacologically active compounds, including c-Abl kinase inhibitors . Similar 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been designed as potent c-Abl inhibitors and have shown promising neuroprotective effects in cellular models, suggesting potential research applications in neurodegenerative diseases like Parkinson's . The presence of the 3-pyridinylamino group contributes to the molecule's ability to engage in hydrogen bonding and metal coordination, which is critical for interacting with biological targets. This compound is intended for research applications only, specifically for use in in vitro assays and as a standard in analytical studies. It is supplied with the explicit understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methylsulfanyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-28-20-7-3-2-6-18(20)21(27)24-16-10-8-15(9-11-16)19-14-29-22(26-19)25-17-5-4-12-23-13-17/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWGJQNTPKRDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine and benzamide moieties. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. The thiazole moiety is known to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that derivatives related to this compound can inhibit protein kinases involved in cell cycle regulation, making them candidates for cancer therapy .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial and antifungal activities. Thiazole derivatives are recognized for their ability to disrupt microbial cell functions, which can be leveraged in developing new antibiotics or antifungal agents .

Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures may possess analgesic and anti-inflammatory effects. This property is particularly relevant in the context of treating chronic pain conditions and inflammatory diseases .

Biological Assays

Enzyme Inhibition Studies
The compound is utilized in biological assays to study enzyme inhibition and protein interactions. These assays help elucidate the biochemical pathways affected by the compound, providing insights into its mechanism of action .

Cell Proliferation and Apoptosis Assays
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, specific concentrations of related thiazole derivatives have been shown to significantly reduce cell viability in assays targeting acute myeloid leukemia cells .

Material Science

Development of New Materials
Due to its unique chemical structure, this compound can be explored in material science for developing new materials with specific electronic or optical properties. The incorporation of thiazole groups can enhance the performance of materials used in sensors or electronic devices .

Case Studies

  • Thiazole Derivatives as RET Kinase Inhibitors
    A series of thiazole derivatives were synthesized and evaluated for their potency as RET kinase inhibitors. The results indicated that compounds structurally related to 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide showed moderate to high inhibition of RET kinase activity, suggesting potential applications in targeted cancer therapies .
  • Biological Activity Assessment
    In a study assessing the biological activities of various thiazole derivatives, it was found that certain compounds exhibited significant cytotoxic effects against multiple cancer cell lines. This reinforces the potential application of this compound as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name / Class Key Substituents Spectral Features (IR/NMR) Biological Relevance (Inferred) Reference
Target Compound Methylthio, pyridin-3-ylamino-thiazole, benzamide Expected: νC=S (~1240–1255 cm⁻¹), NH stretches (~3150–3414 cm⁻¹) Potential kinase inhibitor, anticancer
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones [7–9] Sulfonyl, difluorophenyl, triazole-thione νC=S (1247–1255 cm⁻¹), absence of C=O (1663–1682 cm⁻¹) Antifungal, antimicrobial
4-[({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Methyl]-N-(Aryl)Benzamides Thiazole-triazole, benzamide NH₂ stretches (~3300 cm⁻¹), νC=O (~1680 cm⁻¹) Tyrosinase inhibition, antimelanogenic
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide Dihydrothiazol-2-ylidene, methoxyphenyl X-ray: Planar geometry, C–C bond lengths (1.35–1.48 Å) Antibacterial, crystallography studies
4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide Thienopyrimidine, trifluoromethyl νC=O (1650 cm⁻¹), CF₃ (~1120 cm⁻¹), ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) Antimicrobial, antifungal

Substituent Effects on Bioactivity

  • Methylthio vs. Sulfonyl Groups :
    The methylthio group in the target compound likely enhances lipophilicity compared to sulfonyl-containing analogs (e.g., compounds [7–9] in ). Sulfonyl groups increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
  • Thiazole vs. Triazole/Triazine Cores: Thiazole rings (as in the target compound) exhibit greater metabolic stability than triazoles (–3) but may show weaker π-π stacking interactions due to reduced aromaticity.
  • Trifluoromethyl vs. Pyridinylamino Groups: Trifluoromethyl groups () improve metabolic resistance and electronegativity, whereas pyridinylamino moieties (target compound) enable targeted hydrogen bonding, as seen in kinase inhibitors like imatinib .

Spectral and Crystallographic Insights

  • IR Spectroscopy : The target compound’s νC=S stretch (~1240–1255 cm⁻¹) aligns with triazole-thiones in , confirming the thione tautomer’s dominance . Absence of νS-H (~2500–2600 cm⁻¹) rules out thiol tautomerism.

Biological Activity

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound, characterized by a complex structure, interacts with various molecular targets, influencing several biochemical pathways. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N4SC_{18}H_{18}N_{4}S, with a molecular weight of approximately 418.5 g/mol. Its structure features a thiazole ring, a pyridine moiety, and a benzamide group, which are significant for its biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Protein Kinases : This compound has shown potential in inhibiting the activity of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to decreased cell proliferation, making it a candidate for cancer therapy .
  • Cellular Signaling Modulation : The compound's interaction with specific receptors and enzymes alters signaling pathways that are often dysregulated in cancer cells. This modulation can induce apoptosis in malignant cells and inhibit tumor growth .
  • Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which may contribute to their cytoprotective effects against oxidative stress in cells .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in A549 and MCF-7 cell lines
Enzyme InhibitionPotential inhibition of CDK4/CDK6
Apoptosis InductionIncreased caspase-3 levels in treated cells
AntioxidantReduces oxidative stress markers

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound to various targets involved in cancer progression, supporting its potential as an effective therapeutic agent .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thioamides and α-haloketones.
  • Pyridine Introduction : A pyridine derivative is introduced via nucleophilic substitution.
  • Benzamide Coupling : The final step involves acylation to attach the benzamide group, often using acyl chlorides under controlled conditions to ensure high yield and purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, as demonstrated in thiazole syntheses (e.g., Scheme 1 in ).
  • Step 2 : Coupling the thiazole intermediate with a benzamide moiety using reagents like benzoyl chloride or activated esters under anhydrous conditions (e.g., coupling reactions in and ).
  • Key Conditions : Use of catalysts such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide; ).
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons in the pyridine and thiazole rings; ).
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., as shown for thiazole derivatives in ) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., protocols from and ).
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How can low yields in the final amide coupling step be addressed?

  • Methodology :

  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ( ).
  • Catalyst Screening : Test alternatives like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Reaction Monitoring : Use TLC or HPLC to track progress and identify side products (e.g., hydrolysis of activated esters) .

Q. How to resolve contradictory bioactivity results across different assay models?

  • Methodology :

  • Assay Validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) and compound stability (e.g., DMSO stock storage; ).
  • Mechanistic Studies : Pair in vitro assays with computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or DNA topoisomerases (e.g., and ) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Derivatization : Modify the methylthio group (e.g., replace with sulfoxide or sulfone) or pyridin-3-ylamino moiety (e.g., introduce halogen substituents) to assess impact on activity ( and ).
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with the benzamide carbonyl) .

Q. How to address solubility issues in in vivo studies?

  • Methodology :

  • Formulation Adjustments : Use co-solvents (PEG 400, Cremophor EL) or nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability (e.g., methods from ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between enzyme inhibition and cell-based assays?

  • Methodology :

  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions ().
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to rule out rapid degradation in cell assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.